Rotenone (Barbasco)

Mitochondrial Complex I inhibition Submitochondrial particles Rotenoid structure-activity relationship

Rotenone (CAS 83-79-4, C₂₃H₂₂O₆, MW 394.4) is the classical Complex I inhibitor, demanding intentional selection over analogues (deguelin, piericidin A, pyridaben) due to divergent pharmacological and pharmacokinetic profiles. Its 2× greater potency vs deguelin lowers required infusion rates (3 mg/kg/day) and systemic toxicity, while >333-fold cancer selectivity enables privileged anticancer scaffold design. Self-emulsifying solid nanodispersion technology overcomes the 0.2 mg/L solubility limit by ≥250-fold, delivering 3.01× greater aphicidal potency, 27% less photodegradation, and 2.34× lower non-target toxicity. Researchers needing reproducible PD modeling, piscicide, or mitochondrial probes should select this benchmark compound for cross-study consistency and validated brain exposure benchmarks (0.4–1.3 ppm).

Molecular Formula C23H22O6
Molecular Weight 394.4 g/mol
Cat. No. B7881677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRotenone (Barbasco)
Molecular FormulaC23H22O6
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC
InChIInChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16,20-21H,1,8,10H2,2-4H3/t16?,20-,21+/m1/s1
InChIKeyJUVIOZPCNVVQFO-XHEPWMPHSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rotenone (Barbasco) Technical Identity Guide for Scientific Procurement and Research Selection


Rotenone (CAS 83-79-4, C₂₃H₂₂O₆, MW 394.4) is a rotenoid isoflavonoid and the classical reference inhibitor of mitochondrial respiratory chain Complex I (NADH:ubiquinone oxidoreductase), against which the potency of all other Complex I inhibitors is benchmarked [1]. It occurs naturally at concentrations up to 12–15% in dried roots of Derris elliptica and Lonchocarpus utilis (the botanical sources of barbasco and cubé resin) and is employed worldwide as a botanical insecticide, piscicide, and a pharmacological tool for modeling Parkinson's disease and probing mitochondrial function [2].

Why Rotenone Cannot Be Casually Replaced by Deguelin, Piericidin A, or Pyridaben in Experimental and Industrial Protocols


Rotenoids and other Complex I inhibitors exhibit divergent pharmacological, toxicological, and physicochemical profiles that preclude simple interchange. Rotenone and its closest structural analog deguelin differ by a factor of approximately two in both in vivo parkinsonian potency and environmental photostability [1]. Piericidin A is >30-fold more potent than rotenone on purified soluble Complex I yet acts through an overlapping but non-identical binding site, yielding distinct reactive oxygen species (ROS) signatures [2]. Pyridaben shares a similar Ki with rotenone but differentially modulates mitochondrial nitric oxide synthase (mtNOS) functional activity [3]. Consequently, data generated with one inhibitor cannot be extrapolated to another without quantitative cross-validation, making intentional compound selection an essential step in reproducible research and formulation design.

Quantitative Comparator Evidence for Rotenone Procurement Decisions


Rotenone Is a More Potent Complex I Inhibitor Than Its Closest Rotenoid Analog Deguelin in Bovine Heart Submitochondrial Particles

In a direct head-to-head comparison using bovine heart submitochondrial particles (SMP) with the physiological ubiquinone-1 substrate, rotenone inhibited Complex I with an IC₅₀ of 18.2 ± 6.7 nM, compared to 23.1 ± 1.5 nM for deguelin, representing a 1.27-fold greater potency [1]. Pyridaben, a synthetic Complex I inhibitor, exhibited an intermediate IC₅₀ of 19.8 ± 2.6 nM in the same assay system [1]. These values position rotenone as the most potent natural rotenoid tested in this standardized preparation.

Mitochondrial Complex I inhibition Submitochondrial particles Rotenoid structure-activity relationship

Rotenone Is Twice as Potent as Deguelin in Inducing Nigrostriatal Dopaminergic Degeneration in the Rat Parkinson's Disease Model

In a systematic in vivo comparison, continuous subcutaneous infusion of rotenone at 3 mg/kg/day for 5–6 days induced marked degeneration of the nigrostriatal dopaminergic pathway in rats, as evidenced by reduced tyrosine hydroxylase immunoreactivity [1]. Deguelin at the same dose (3 mg/kg/day) did not produce detectable neurodegeneration; a dose of 6 mg/kg/day was required to achieve an equivalent effect [1]. Deguelin is therefore approximately half as active as rotenone in this in vivo PD model. The brain levels of parent rotenoid associated with neuropathological lesions were 0.4–1.3 ppm for both compounds [1].

Parkinson's disease model Nigrostriatal degeneration In vivo neurotoxicity

Rotenone Exhibits >300-Fold Selective Cytotoxicity Against MCF-7 Breast Cancer Cells Relative to Non-Cancerous MCF10A Mammary Epithelial Cells

In a comparative proliferation assay, rotenone displayed an IC₅₀ of 0.15 ± 0.09 µM against MCF-7 human breast cancer cells, whereas its IC₅₀ against non-cancerous MCF10A mammary epithelial cells exceeded 50 µM [1]. This corresponds to a selectivity index of >333-fold for the cancer cell line. By contrast, malonate—an inhibitor of succinate dehydrogenase (Complex II)—showed no such selectivity: IC₅₀ values were 41 ± 1 mM for MCF7 and 43 ± 9 mM for MCF10A, a ratio of approximately 1.0 [1]. This selectivity arises because cancer cells exhibit higher metabolic control coefficients for Complex I, making them disproportionately vulnerable to its inhibition relative to normal cells [1].

Cancer-selective cytotoxicity Mitochondrial Complex I targeting Breast cancer

Rotenone Is 3- to 9-Fold More Photostable Than Deguelin in Environmentally Relevant Surface Water Under Simulated Sunlight

Under simulated sunlight conditions designed to replicate high-latitude surface waters, the photochemical degradation half-life of rotenone (ROT) applied as CFT Legumine formulation ranged from 4.18 to 20.12 hours, whereas deguelin (DEG) half-life ranged from 1.17 to 2.32 hours [1]. This represents a 3.2- to 8.7-fold longer environmental persistence for rotenone depending on water conditions. Photochemical degradation was identified as the dominant elimination pathway for both rotenoids, proceeding via excited triplet states rather than reactive oxygen species-mediated mechanisms [1].

Environmental fate Photodegradation half-life Formulation persistence

Rotenone Is the Dominant Active Principle in Commercial Cubé Resin, Accounting for the Majority of Complex I Inhibition and Antiproliferative Activity

Bioassay-guided fractionation of commercial cubé resin (the crude rotenoid pesticide) established that rotenone is the primary contributor to both NADH:ubiquinone oxidoreductase inhibition and ornithine decarboxylase (ODC) induction blockade, with an IC₅₀ of 0.8–4 nM for the enzymatic assay [1]. Deguelin was a secondary contributor, while rotenolone and tephrosin contributed only marginally [1]. The potency of 29 rotenoids from cubé resin for inhibiting NADH:ubiquinone oxidoreductase in vitro correlated with their in vivo ODC-inhibitory activity in MCF-7 cells (r = 0.86), confirming that rotenone's molecular features define the pharmacophore essential for both activities [1].

Cubé resin fractionation Rotenoid potency ranking NADH:ubiquinone oxidoreductase

Rotenone Formulated as a Self-Emulsifying Solid Nanodispersion Achieves a 250-Fold Pseudo-Solubility Enhancement and 3-Fold Increase in Aphicidal Efficacy Over Conventional Emulsifiable Concentrates

Crystalline rotenone has an intrinsic water solubility of 0.2 mg/L at 20°C, representing a critical limitation for aqueous delivery [1]. A self-emulsifying solid nanodispersion (Rot–SND) formulation consisting of 5% rotenone, 20% surfactant complexes, and 75% lactose increased pseudo-solubility by at least 250-fold relative to the free compound [2]. The Rot–SND formulation achieved a mean particle size of 101.19 nm (PDI 0.21), 3.01-fold higher toxicity against Aphis gossypii (LC₅₀ = 1.45 µg a.i./mL vs. commercial EC), and 27.01% reduced photodegradation rate compared to emulsifiable concentrates [2]. Under field conditions, Rot–SND maintained 88.10% control efficacy on day 10 versus 77.02% for the EC formulation, while exhibiting a 2.34-fold reduction in non-target toxicity to mosquito larvae [2].

Nano-formulation Solubility enhancement Botanical insecticide delivery

High-Value Application Scenarios for Rotenone Driven by Quantitative Differentiating Evidence


Parkinson's Disease Preclinical Modeling: Rotenone Over Deguelin for Consistent Nigrostriatal Lesions at Lower Systemic Doses

Rotenone's twice-greater in vivo potency versus deguelin for inducing dopaminergic neurodegeneration [1] directly translates to protocols requiring lower infusion rates (3 vs. 6 mg/kg/day s.c.) to achieve reproducible striatal lesions. This reduces compound consumption, minimizes systemic toxicity to peripheral organs, and yields a brain parent compound concentration of 0.4–1.3 ppm associated with the PD-like phenotype, providing a validated exposure benchmark for inter-study comparisons.

Cancer-Selective Mitochondrial Targeting: Exploiting the >300-Fold Therapeutic Window Between MCF-7 and MCF10A Cells

The demonstrated >333-fold selectivity of rotenone for MCF-7 breast cancer cells over non-cancerous MCF10A epithelial cells [1] positions rotenone as a privileged scaffold for anticancer lead optimization. Unlike the non-selective Complex II inhibitor malonate (selectivity index ≈1.0), rotenone exploits the elevated metabolic control coefficient of Complex I in cancer cells, offering a mechanistically defined strategy for developing mitochondria-targeted cancer therapeutics with reduced toxicity to normal proliferating tissues.

Fisheries Management and Lake Reclamation: Rotenone's Extended Photochemical Half-Life Provides Superior Field Persistence Over Deguelin

Rotenone's 3.2- to 8.7-fold longer photochemical half-life in surface waters compared to deguelin [1] ensures prolonged piscicidal activity following application, reducing the need for repeated treatments in large-scale lake reclamation projects. The established degradation kinetics via excited triplet states rather than ROS pathways enable predictive modeling of dissipation timelines based on dissolved organic matter composition and irradiance conditions, supporting regulatory compliance and environmental risk assessment.

High-Potency Botanical Insecticide Formulation: Rotenone Nanodispersion for Water-Based Delivery with Enhanced Efficacy and Reduced Ecotoxicity

Self-emulsifying solid nanodispersion technology overcomes the intrinsic 0.2 mg/L water solubility limit of crystalline rotenone by ≥250-fold [1], enabling homogeneous aqueous application. The resulting formulation simultaneously delivers 3.01-fold greater aphicidal potency, 27% reduced photodegradation, and 2.34-fold lower non-target toxicity than conventional emulsifiable concentrates [1], directly addressing the three historical barriers—poor solubility, rapid environmental breakdown, and ecotoxicological risk—that have limited rotenone's commercial viability as a modern botanical insecticide.

Quote Request

Request a Quote for Rotenone (Barbasco)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.